molecular formula C17H15N3O2S B13722954 5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid

5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid

Cat. No.: B13722954
M. Wt: 325.4 g/mol
InChI Key: XCRHYYNYOOIFIJ-UHFFFAOYSA-N
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Description

5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid is a heterocyclic compound that combines the structural motifs of thiazole, pyridine, and pyrrolidine. These structural motifs are known for their significant biological and medicinal properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. This can be achieved through various synthetic routes, including the reaction of thiazole or thiazolidine derivatives with pyridine precursors . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the fused heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents, catalysts, and solvents is critical to achieving high efficiency and minimizing by-products .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it has been shown to inhibit the activity of PI3Kα, a key enzyme involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid is unique due to its fused heterocyclic structure, which combines the properties of thiazole, pyridine, and pyrrolidine. This unique combination enhances its potential as a bioactive molecule with multiple pharmacological effects .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

5-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C17H15N3O2S/c21-16(22)12-10-13(11-6-2-1-3-7-11)18-15-14(12)23-17(19-15)20-8-4-5-9-20/h1-3,6-7,10H,4-5,8-9H2,(H,21,22)

InChI Key

XCRHYYNYOOIFIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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